

Navigating FGFR Inhibition in Cholangiocarcinoma: A Comparative Guide to Tinengotinib and its Alternatives

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Compound of Interest

Compound Name: *Tinengotinib*

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The landscape of targeted therapies for cholangiocarcinoma (CCA), particularly for tumors harboring Fibroblast Growth Factor Receptor (FGFR) alterations, is rapidly evolving.

Tinengotinib (TT-00420), a novel multi-kinase inhibitor, has emerged as a promising therapeutic option, especially for patients who have developed resistance to prior FGFR-targeted treatments. This guide provides a comprehensive comparison of **Tinengotinib** with other approved FGFR inhibitors, focusing on biomarkers of response, supporting experimental data, and detailed methodologies to aid in research and development.

Comparative Efficacy of Tinengotinib and Alternative FGFR Inhibitors

Tinengotinib has demonstrated significant clinical activity in heavily pretreated patients with FGFR-altered CCA. The following tables summarize the efficacy data for **Tinengotinib** and compare it with other FDA-approved FGFR inhibitors: pemigatinib, infigratinib, and futibatinib.

Table 1: Efficacy of **Tinengotinib** in Patients with FGFR-Altered Cholangiocarcinoma

Patient Cohort	Objective Response Rate (ORR)	Disease Control Rate (DCR)	Median Progression-Free Survival (mPFS)	Median Overall Survival (mOS)
FGFR2 Fusion/Rearrangement (Prior FGFRi)				
Primary Progression on prior FGFRi (A1)	9.1%	94.7%	5.26 months	17.1 months
Acquired Resistance to prior FGFRi (A2)	37.5%	94.7%	5.26 months	Not Reached
Other FGFR Alterations (Non-fusion) (B)	33.3%	88.9%	5.98 months	Not Reached
FGFR Wild-Type (C)	0%	75%	3.84 months	6.5 months

Table 2: Comparative Efficacy of Approved FGFR Inhibitors in Second-Line+ FGFR2 Fusion/Rearrangement Positive Cholangiocarcinoma

Drug	Clinical Trial	Objective Response Rate (ORR)	Median Duration of Response (mDOR)	Median Progression-Free Survival (mPFS)	Median Overall Survival (mOS)
Pemigatinib	FIGHT-202[1][2]	37%	9.1 months	7.0 months	17.5 months
Infigratinib*	CBGJ398X2204[3][4]	23%	5.0 months	7.3 months	12.2 months
Futibatinib	FOENIX-CCA2[5][6]	42%	9.7 months	9.0 months	21.7 months

*In May 2024, the FDA announced the withdrawal of the approval for infigratinib for this indication[7].

Biomarkers of Response and Resistance

The identification of predictive biomarkers is crucial for optimizing patient selection and understanding mechanisms of resistance.

Established Biomarker: FGFR2 Fusions and Rearrangements

The primary inclusion criterion for most clinical trials of FGFR inhibitors in CCA is the presence of FGFR2 gene fusions or rearrangements. These alterations lead to ligand-independent activation of the FGFR2 signaling pathway, driving tumor growth.

Emerging Biomarkers for Tinengotinib

Correlative studies from **Tinengotinib** clinical trials have identified several potential biomarkers that may predict response or resistance:

- Positive Predictor of Response:

- MED12 Mutations: A positive correlation has been observed between the presence of MED12 mutations and response to **Tinengotinib**[8].
- Negative Predictors of Progression-Free Survival (PFS):
 - BCOR and ARID1A Mutations: Mutations in BCOR and ARID1A have been negatively associated with PFS in patients treated with **Tinengotinib**[8].
 - MET Alterations: The presence of MET alterations has also been linked to a shorter PFS[9].

Resistance Mechanisms to Other FGFR Inhibitors

Understanding the mechanisms of acquired resistance to other FGFR inhibitors provides a rationale for the use of next-generation inhibitors like **Tinengotinib**. Common resistance mechanisms include:

- Secondary FGFR2 Kinase Domain Mutations: These are the most common mechanisms of acquired resistance to reversible FGFR inhibitors like pemigatinib and infigratinib. Key mutations include those at the gatekeeper residue (V565F/I/L) and the molecular brake (N550K/H)[1][2]. Futibatinib, being an irreversible inhibitor, shows activity against some of these mutations, but resistance can still emerge, for instance, through mutations at the covalent binding site (C492F)[1]. **Tinengotinib** has shown preclinical activity against a variety of these resistance mutations.
- Bypass Signaling Pathway Activation: Activation of alternative signaling pathways, such as the PI3K/mTOR and MAPK pathways, can also mediate resistance to FGFR inhibition[2].

Experimental Protocols

Accurate and reliable biomarker detection is fundamental to the successful implementation of targeted therapies. The following sections detail the methodologies for the key experimental assays used in **Tinengotinib** clinical trials.

Genomic Profiling of Tumor Tissue: FoundationOne®CDx

FoundationOne®CDx is an FDA-approved comprehensive genomic profiling test for solid tumors that utilizes a next-generation sequencing (NGS)-based approach.

Specimen Requirements:

- Specimen Type: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue. This can be from a biopsy or surgical resection[10][11].
- Fixation: 10% neutral-buffered formalin for 6-72 hours. Other fixatives should be avoided[10][11].
- Tissue Volume: A minimum surface area of 25 mm² and a tissue volume of at least 1 mm³ (typically 10 unstained slides of 4-5 microns thickness)[10][11].
- Tumor Content: A minimum of 20% tumor nuclei is required, with 30% being optimal[11].

Methodology:

- Accessioning and Pathology Review: Upon receipt, the specimen and accompanying documentation are reviewed. A unique identifier is assigned to track the sample. An H&E stained slide is reviewed by a pathologist to confirm the diagnosis and ensure the specimen meets the adequacy requirements for tumor content and volume[12].
- DNA Extraction: DNA is extracted from the FFPE tumor tissue[13].
- Library Preparation and Hybrid Capture: The extracted DNA undergoes whole-genome shotgun library construction. This is followed by hybridization-based capture of all coding exons from 324 cancer-related genes, as well as select intronic regions from genes commonly involved in rearrangements[13][14].
- Next-Generation Sequencing (NGS): The captured DNA libraries are sequenced to a high uniform depth using an Illumina sequencing platform[13].
- Bioinformatic Analysis: The sequence data is processed through a proprietary analysis pipeline to identify all classes of genomic alterations, including base substitutions, insertions and deletions (indels), copy number alterations (CNAs), and gene rearrangements[13].

Circulating Tumor DNA (ctDNA) Analysis: FoundationOne®Liquid CDx

FoundationOne®Liquid CDx is an FDA-approved liquid biopsy test that analyzes ctDNA from a patient's blood.

Specimen Requirements:

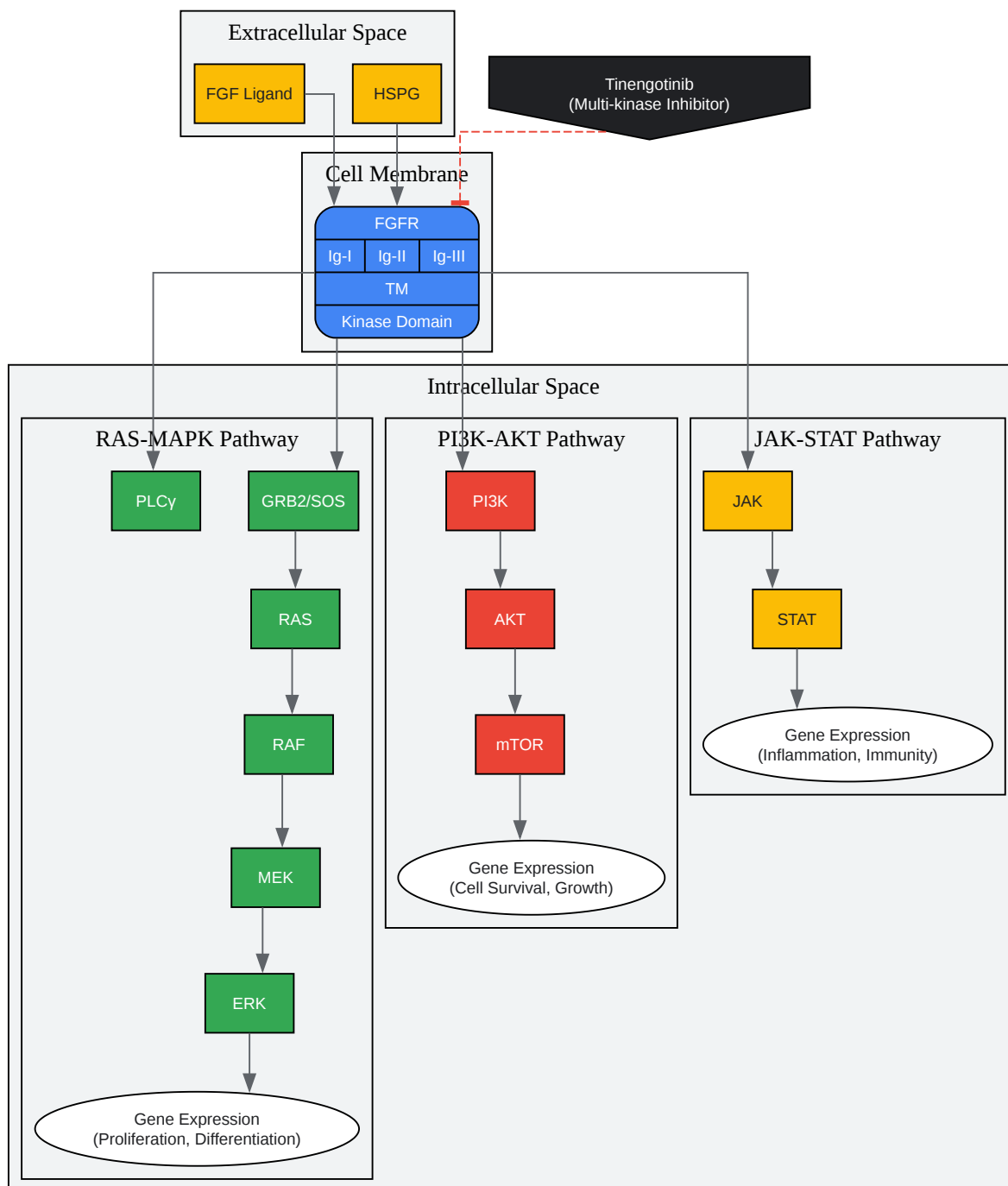
- Specimen Type: Peripheral whole blood collected in a FoundationOne Liquid CDx cfDNA blood collection tube[15][16].

Methodology:

- Plasma Separation and cfDNA Extraction: Plasma is separated from the whole blood sample, and circulating cell-free DNA (cfDNA) is extracted[16][17].
- Library Preparation and Hybrid Capture: The extracted cfDNA undergoes whole-genome shotgun library construction and hybridization-based capture of 324 cancer-related genes[16][17]. A subset of 75 genes is targeted with enhanced sensitivity[16][18].
- Next-Generation Sequencing (NGS): The captured cfDNA libraries are sequenced using an Illumina NovaSeq® 6000 platform[16][18].
- Bioinformatic Analysis: A custom analysis pipeline is used to detect genomic alterations, including substitutions, indels, CNAs, and rearrangements from the sequencing data[16][18].

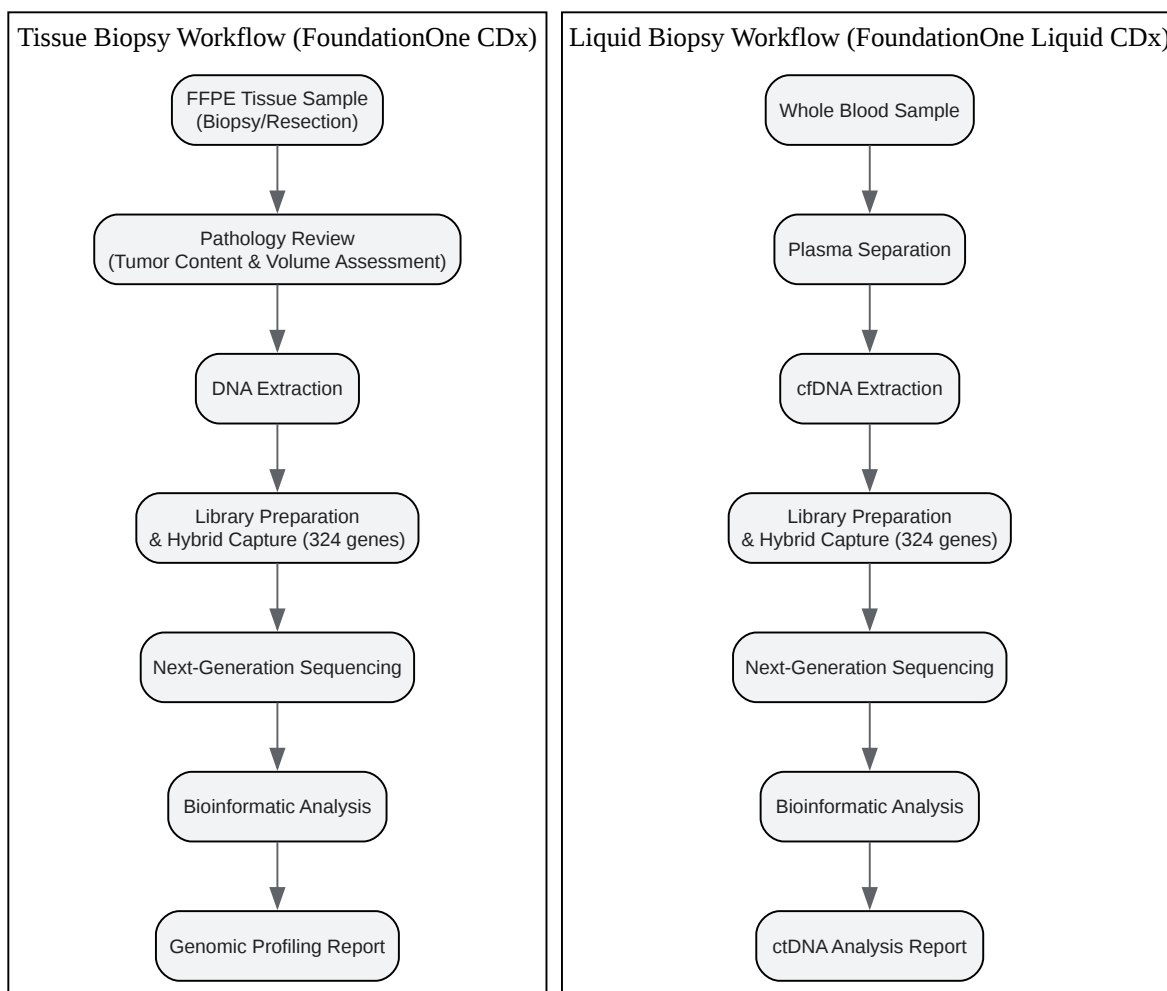
Visualizing the Landscape of FGFR Inhibition

To better understand the molecular interactions and experimental processes, the following diagrams have been generated using the Graphviz DOT language.



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Caption: FGFR Signaling Pathway and **Tinengotinib** Inhibition.



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Caption: Biomarker Detection Experimental Workflows.

This guide provides a snapshot of the current understanding of biomarkers for **Tinengotinib** therapy and its comparison with other FGFR inhibitors. As the field of precision oncology continues to advance, further research will undoubtedly uncover additional biomarkers and

refine our understanding of resistance mechanisms, ultimately leading to more personalized and effective treatments for patients with cholangiocarcinoma.

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